
Idebenone
Descripción general
Descripción
Fue desarrollado inicialmente por Takeda Pharmaceutical Company en la década de 1980 para el tratamiento de la enfermedad de Alzheimer y otros trastornos cognitivos . Idebenona es un potente antioxidante y un componente vital de la cadena de transporte de electrones en las mitocondrias, donde juega un papel crucial en la producción de energía celular . Se ha investigado para diversas aplicaciones terapéuticas, incluidas las enfermedades neurodegenerativas, los trastornos mitocondriales y la discapacidad visual .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Idebenona se puede sintetizar utilizando coenzima Q10 y ácido 11-hidroxiundecanóico como materiales de partida. La síntesis implica una cloración selectiva utilizando un catalizador de sal metálica como sulfato de cobre, acetato de cobre o carbonato de plata, seguido de una alquilación radical con peróxido de hidrógeno bajo protección de oxígeno . El sistema de reacción produce cristales de idebenona de color amarillo en forma de aguja mediante extracción, lavado, secado, destilación al vacío y cromatografía en columna .
Métodos de producción industrial
La producción industrial de idebenona sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. El proceso implica el uso de catalizadores y reactivos rentables, y las condiciones de reacción se controlan cuidadosamente para maximizar el rendimiento y la pureza. El producto final se obtiene mediante una serie de pasos de purificación, incluida la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
Idebenona experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. El compuesto se puede reducir a idebenol (IdBH2) mediante un proceso de reducción de dos electrones . También participa en reacciones de sustitución, donde los grupos metoxi pueden reemplazarse con otros grupos funcionales en condiciones específicas .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran idebenona incluyen peróxido de hidrógeno para la oxidación, catalizadores metálicos para la cloración y agentes reductores para las reacciones de reducción . Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar rendimientos óptimos y estabilidad del producto .
Principales productos formados
Los principales productos formados a partir de las reacciones de idebenona incluyen idebenol (IdBH2) y varios derivados sustituidos, dependiendo de los reactivos y las condiciones específicas utilizadas . Estos productos conservan la estructura básica de benzoquinona de idebenona, pero exhiben diferentes propiedades químicas y biológicas.
Aplicaciones Científicas De Investigación
Neurological Disorders
Friedreich Ataxia
One of the primary areas of research for idebenone is Friedreich ataxia, a degenerative disease affecting the nervous system. A Phase 3 clinical trial aimed to assess the efficacy of this compound on neurological function in patients with this condition. Results indicated that while this compound showed some improvement in the International Cooperative Ataxia Rating Scale (ICARS), the differences compared to placebo were not statistically significant. However, subgroup analyses suggested that patients with milder symptoms (lower ICARS scores) experienced more substantial benefits from this compound treatment .
Idiopathic REM Sleep Behavior Disorder (iRBD)
Recent studies have also focused on this compound's potential in treating iRBD, a precursor to neurodegenerative diseases like Parkinson's disease. The EITRS study is currently evaluating the efficacy and safety of this compound over a five-year period. Preliminary data suggest that this compound may reduce the conversion rate to synucleinopathies from 47% in placebo groups to an anticipated 25% in those treated with this compound .
Visual Impairments
Leber’s Hereditary Optic Neuropathy (LHON)
This compound has been investigated for its effectiveness in treating LHON, a genetic disorder that leads to vision loss. The RHODOS trial demonstrated that patients receiving this compound showed significant improvements in visual acuity compared to those receiving placebo. Specifically, the mean change in logarithm of the minimal angle of resolution (logMAR) values indicated a positive response in visual function among younger patients under 30 years old .
Table 1: Summary of Key Outcomes from LHON Studies
Study | Treatment Group | Improvement (logMAR) | Statistical Significance |
---|---|---|---|
RHODOS Trial | This compound | -0.135 | p < 0.05 |
Placebo | Placebo | -0.071 | Not significant |
Mitochondrial Dysfunction
This compound's role as an antioxidant has led to its exploration in conditions related to mitochondrial dysfunction. Research indicates that it can stimulate mitochondrial function and protect against oxidative stress, which is crucial in diseases like Friedreich ataxia and other mitochondrial disorders .
Case Studies and Real-World Evidence
Several retrospective studies have documented real-world experiences with this compound treatment across various conditions:
- Friedreich Ataxia: A real-world clinical experience study reported recovery rates of approximately 32% among patients treated with this compound, indicating its potential utility in clinical practice .
- Visual Recovery: Case reports have shown patients with LHON achieving significant visual recovery after this compound treatment, reinforcing findings from controlled trials .
Mecanismo De Acción
Idebenona ejerce sus efectos principalmente a través de sus propiedades antioxidantes y su función como portador de electrones mitocondrial . Transfiere electrones directamente al complejo III de la cadena de transporte de electrones mitocondrial, evitando el complejo I, y por lo tanto restaurando la producción de energía celular (ATP) . Este mecanismo ayuda a proteger las células del daño oxidativo y mejora la función mitocondrial . Idebenona también inhibe la peroxidación lipídica y reduce la producción de radicales libres, contribuyendo aún más a sus efectos protectores .
Comparación Con Compuestos Similares
Idebenona a menudo se compara con otros compuestos de quinona, particularmente la coenzima Q10 (ubiquinona). Si bien ambos compuestos comparten una estructura de benzoquinona similar, la idebenona tiene una cadena lateral hidroxidecil más corta en comparación con la cadena lateral isopreno más larga de la coenzima Q10 . Esta diferencia estructural hace que la idebenona sea menos lipofílica y más soluble en agua que la coenzima Q10, lo que afecta su biodisponibilidad y propiedades farmacocinéticas . Otros compuestos similares incluyen idebenol, una forma reducida de idebenona, y varias benzoquinonas sustituidas que exhiben diferentes actividades químicas y biológicas .
La combinación única de propiedades antioxidantes, actividad de transporte de electrones mitocondrial y potencial terapéutico de la idebenona la distingue de otros compuestos de quinona y la convierte en un compuesto valioso para la investigación científica y las aplicaciones médicas .
Actividad Biológica
Idebenone, a synthetic analog of coenzyme Q10, has garnered significant attention for its potential therapeutic applications, particularly in neurodegenerative diseases and mitochondrial disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.
Antioxidant Properties
this compound exhibits potent antioxidant activity, which is crucial for its protective effects against oxidative stress. It enhances the expression of various endogenous antioxidants, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) . This modulation helps to reduce reactive oxygen species (ROS) generation and lipid peroxidation in cellular models .
Anti-Inflammatory Effects
Research indicates that this compound can inhibit the expression of pro-inflammatory mediators in macrophages. In vitro studies have demonstrated that this compound reduces levels of inflammatory cytokines and enzymes in response to lipopolysaccharide (LPS) stimulation, suggesting its potential in managing systemic inflammatory diseases .
Neuroprotective Effects
this compound's ability to cross the blood-brain barrier allows it to exert neuroprotective effects. It has been shown to stabilize mitochondrial function and improve energy metabolism in neuronal cells, which is particularly beneficial in conditions like Alzheimer's disease and Leber's hereditary optic neuropathy (LHON) .
Case Studies and Clinical Trials
-
Leber's Hereditary Optic Neuropathy (LHON)
A multicenter study involving 199 patients with LHON demonstrated that this compound treatment significantly stabilized and restored vision when administered within one year of symptom onset. The treatment group showed a notable improvement compared to an external control cohort .Study Sample Size Treatment Duration Primary Outcome LEROS Study 199 patients Up to 24 months Vision stabilization EAP Study 87 patients Varies 60% benefit in vision improvement -
Alzheimer's Disease
A randomized controlled trial compared this compound with tacrine in Alzheimer's patients. The results indicated that this compound was well-tolerated and showed potential benefits in cognitive function without significant adverse effects . -
Idiopathic REM Sleep Behavior Disorder (iRBD)
The EITRS study is ongoing to assess the long-term efficacy of this compound in patients with iRBD. Preliminary data suggest a decrease in conversion rates from iRBD to Parkinson's disease among those treated with this compound .
Safety Profile
This compound has been generally well-tolerated across various studies. In a long-term safety study involving LHON patients, no significant adverse effects were reported, reinforcing its safety for chronic use . Commonly reported side effects include gastrointestinal disturbances, but these are typically mild.
Propiedades
IUPAC Name |
2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMMRGNQUBGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040678 | |
Record name | Idebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58186-27-9 | |
Record name | Idebenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58186-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idebenone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | idebenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Idebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDEBENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.